Levamfetamine hydrochloride

Catalog No.
S1911733
CAS No.
41820-21-7
M.F
C9H13N
M. Wt
135.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Levamfetamine hydrochloride

CAS Number

41820-21-7

Product Name

Levamfetamine hydrochloride

IUPAC Name

(2S)-1-phenylpropan-2-amine

Molecular Formula

C9H13N

Molecular Weight

135.21 g/mol

InChI

InChI=1S/C9H13N/c1-8(10)7-9-5-3-2-4-6-9/h2-6,8H,7,10H2,1H3/t8-/m0/s1

InChI Key

KWTSXDURSIMDCE-QMMMGPOBSA-N

SMILES

CC(CC1=CC=CC=C1)N.Cl

Solubility

Moderately Soluble
Slightly soluble in water
Soluble in ethanol, ether
1.74e+00 g/L

Canonical SMILES

CC(CC1=CC=CC=C1)N

Isomeric SMILES

C[C@@H](CC1=CC=CC=C1)N

Description

The exact mass of the compound Levamfetamine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Treatment of Attention Deficit Hyperactivity Disorder (ADHD)

Levamfetamine is one of the first-line medications used to treat ADHD in both children and adults []. Research studies have explored its efficacy in improving core symptoms of ADHD, including inattention, hyperactivity, and impulsivity [, ]. These studies investigate the drug's effects on cognitive function, academic performance, and behavior in controlled settings [].

Investigating Cognitive Enhancement

Levamfetamine's ability to increase alertness and focus has led researchers to explore its potential for cognitive enhancement in healthy individuals []. Studies examine how the drug affects tasks requiring attention, working memory, and decision-making [, ]. This research helps to understand the neural mechanisms underlying these cognitive functions.

Studying Neurodegenerative Disorders

The effects of levamfetamine on alertness and cognitive function are also being investigated in the context of neurodegenerative disorders like Parkinson's disease and narcolepsy [, ]. Research explores whether the drug can improve symptoms such as fatigue, sleepiness, and cognitive decline associated with these conditions [, ].

Levamfetamine hydrochloride, also known as levomethamphetamine, is a chiral compound belonging to the class of phenethylamines. It is the S-enantiomer of methamphetamine and has the chemical formula C10H15NHClC_{10}H_{15}N\cdot HCl. This compound appears as white or off-white crystals or a crystalline powder and is soluble in water and ethanol. Levamfetamine hydrochloride is primarily recognized for its stimulant properties and has been used historically in various therapeutic contexts, although its medical use has diminished over time due to the potential for abuse associated with its more potent counterpart, methamphetamine .

Typical of amines and phenethylamines. Key reactions include:

  • Alkylation: Levamfetamine can participate in alkylation reactions where it reacts with alkyl halides to form more complex amines.
  • Hydroxylation: The compound can be hydroxylated, leading to the formation of hydroxymethamphetamine.
  • Oxidation: Under oxidative conditions, it can be converted into various metabolites, including amphetamine and other hydroxylated derivatives.

These reactions are significant in both synthetic chemistry and metabolic pathways within biological systems .

The synthesis of levamfetamine hydrochloride can be achieved through several methods:

  • Reduction of Ephedrine or Pseudoephedrine: One common method involves reducing ephedrine or pseudoephedrine using reducing agents such as lithium aluminum hydride or sodium borohydride. This process selectively produces levomethamphetamine.
  • Leuckart Reaction: Another synthetic route is the Leuckart reaction, where phenylacetone is reacted with formamide or its derivatives under acidic conditions to yield a racemic mixture of methamphetamine, which can then be resolved to isolate levomethamphetamine.
  • Reductive Amination: Phenylacetone can also undergo reductive amination with methylamine in the presence of a reducing agent to produce levamfetamine .

Levamfetamine hydrochloride has historically been used in various applications:

  • Therapeutic Use: It has been utilized in treating conditions like nasal congestion due to its vasoconstrictive properties.
  • Research: The compound is often used in pharmacological research to study the effects of stimulants on the central nervous system.

Despite its potential therapeutic applications, its use has significantly declined due to regulatory restrictions and concerns about abuse .

Levamfetamine hydrochloride interacts with several other substances:

  • Monoamine Oxidase Inhibitors (MAOIs): Concurrent use can lead to increased levels of catecholamines, resulting in hypertensive crises.
  • Antidepressants: It may enhance the effects of certain antidepressants due to its stimulant properties.
  • CYP2D6 Substrates: As a substrate for cytochrome P450 2D6, it may alter the metabolism of drugs processed by this enzyme, affecting their efficacy and safety profiles .

Levamfetamine hydrochloride shares structural similarities with several compounds within the phenethylamine family. Here are some notable comparisons:

CompoundStructure SimilarityUnique Properties
MethamphetamineChiral variantMore potent CNS stimulant; higher abuse potential
AmphetamineStructural isomerUsed in ADHD treatment; less potent than methamphetamine
EphedrineStructural similarityUsed for respiratory issues; less CNS activity
PseudoephedrineStructural similarityPrimarily a decongestant; lower CNS effects

Levamfetamine's uniqueness lies in its specific stereochemistry as the S-enantiomer, which influences its pharmacological effects and potential therapeutic uses compared to its counterparts .

Physical Description

Solid

Color/Form

Colorless liquid
Oil

XLogP3

1.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

135.104799419 g/mol

Monoisotopic Mass

135.104799419 g/mol

Boiling Point

203.5 °C
BP: 80 °C at 1.6 kPa

Heavy Atom Count

10

Density

0.949 g/cu cm at 15 °C

Decomposition

When heated to decomposition it emits toxic nitroxides.

Melting Point

27.5 °C
< 25 °C

UNII

TZ47U051FI

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral]

Drug Indication

Dextroamphetamine is indicated for the treatment of attention deficit hyperactivity disorder (ADHD).
FDA Label

Therapeutic Uses

Central Nervous System Stimulants; Dopamine Uptake Inhibitors
/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Dextroamphetamine is included in the database.
Dextroamphetamine sulfate oral solution is indicated in narcolepsy and attention deficit disorder with hyperactivity. /Included in US product label/
Dextroamphetamine sulfate alone and in fixed-combination preparations with dextroamphetamine saccharate, amphetamine aspartate, and amphetamine sulfate is used in the treatment of narcolepsy and as an adjunct to psychological, educational, social, and other remedial measures in the treatment of attention deficit hyperactivity disorder (ADHD). /Included in US product label/
For more Therapeutic Uses (Complete) data for DEXTROAMPHETAMINE (6 total), please visit the HSDB record page.

Mechanism of Action

The exact mechanism of amphetamines as a class is not known. Dextroamphetamine acts by preventing reuptake, increasing release, and stimulating reverse-transport of dopamine in synaptic clefts in the striatum. Newer evidence shows amphetamines may also alter the number of dopamine transporters in synaptic clefts.

Pictograms

Acute Toxic

Acute Toxic

Absorption Distribution and Excretion

Bioavailability data of dextroamphetamine is not readily available, however there is no difference in bioavailability when taken with or without a meal.
A third of the drug is eliminated renally.
195L.
17L/h.
Amphetamines are readily absorbed from the GI tract and effects persist for 4-24 hours. Amphetamines are distributed into most body tissues with high concentrations occurring in the brain and cerebral spinal fluid (CSF). Amphetamine appears in the urine within about 3 hours following oral administration. Urinary excretion of the amphetamines is pH-dependent and excretion is enhanced in acidic urine. Following oral administration of racemic amphetamine to humans, approximately equal amounts of both isomers were excreted during the first 12 hours; after the first 12 hours, a continually decreasing proportion of the d-isomer was excreted. Following oral administration of a 70-mg radiolabeled dose of lisdexamfetamine (a prodrug of dextroamphetamine), 96% of the dose was recovered in the urine; of the recovered radioactivity, 42% of the dose was related to amphetamine, 25% to hippuric acid, and 2% to the parent drug. Dextroamphetamine and levamfetamine (no longer commercially available in the US) appear to have different metabolic fates, but the relationship between the fate of the drugs and their pharmacologic activity has not been determined. There are some data to indicate stereospecific metabolism of amphetamine and its isomers, but stereospecific urinary excretion appears unlikely.
Ingestion of 10 mg of dextroamphetamine sulfate in oral solution form by healthy volunteers produced an average peak dextroamphetamine blood level of 33.2 ng/mL. The half-life was 11.75 hours. The average urinary recovery was 38% in 48 hours.
There was considerable species difference in biotransformation, but not in the excretion of (14)C, after admin of (14)C-amphetamine ... Much of the (14)C was excreted in the 24 hr urine after ip admin of amphetamine to dogs & guinea pigs, & oral admin to other species. Three days after a dose of (+ or -)-amphetamine, human subjects had excreted 91% of the (14)C in the urine, rats 86%, rabbits 86%, & dogs 78%. The last 3 species excreted 5%, 7%, & 0% of the dose respectively in 3 day feces. Since excretion of (14)C over broad time intervals did not differ significantly within each species whether (+ or -)-amphetamine or its optical isomers was given, the above data can be compared with results obtained when an optical isomer was given to monkeys, mice, & guinea pigs. Thus, after a dose of (+)-amphetamine, (also known as dexamphetamine ...), guinea pigs excreted 88% of the (14)C in the 2 day urine, mice excreted 87% in the 3-day urine, & a monkey excreted 80% in the 3 day urine. Another monkey excreted less than 58%. Of interest was that man, monkey, dog, & mouse excreted about 30% of the (14)C as unchanged amphetamine in 24 hr, whereas guinea pig excreted 22%, rat excreted 13%, & rabbit only excreted 4%. These results confirmed an earlier study of the excretion of (14)C & of unchanged amphetamine in rats given (+ or -)-amphetamine at 4 different dose levels orally & at 1 level sc. ... These earlier studies showed that rates of excretion of (14)C were similar after oral or ip dosing, thus indicating comparable & rapid absorption of amphetamine in these animals by two routes.
BACKGROUND AND OBJECTIVE: Hair is an attractive matrix for amphetamine drug testing; however, little is known about the rate at which amphetamines are deposited into hair. Therefore, the purpose of this study was to determine the pharmacokinetics of oral dextroamphetamine in plasma and quantify the rate of deposition into hair in healthy adults using a linked population pharmacokinetic model. METHODS: Healthy adults >18 years of age received dextroamphetamine 10 mg orally for 7 days. Plasma samples were collected over 48 h following the final dose, and hair was collected 5 weeks following the first dose. NONMEM 7.2 was used to estimate dextroamphetamine oral absorption rate constant, apparent clearance and volume of distribution of the plasma compartment, the plasma to hair incorporation rate constant, and the apparent volume of distribution in the hair compartment. RESULTS: Dextroamphetamine pharmacokinetics were well-described by a one-compartment model with combined additive and proportional error for the plasma compartment, which was linked to a single compartment for the hair. Apparent clearance and volume of distribution in the plasma compartment were scaled by current body weight (centered on the mean). Melanin hair concentration was included as a significant covariate on the hair compartment. Absorption rate constant, clearance, and volume of distribution for the plasma compartment were estimated as 0.527 hr(-1) (95 % CI 0.467-0.586), 28.7 L/hr (95 % CI 27.1-30.3), and 377 L (95 % CI 326-428), respectively. The incorporation rate constant from plasma to hair was 1.60e(-6) hr(-1) (95 % CI 1.06e(-6)-2.14e(-6)) and apparent volume of distribution in hair was 17.7 mg (95 % CI 12.5-22.8). CONCLUSIONS: A one-compartment plasma model linked to a single compartment for hair successfully described the pharmacokinetics of dextroamphetamine in healthy adults. The volume of distribution and clearance of dextroamphetamine increased with weight, and the volume of distribution of the hair compartment increased with greater melanin concentrations.

Metabolism Metabolites

Dextroamphetamine is metabolized by cytochrome P-450 2D6 in the liver to 4-hydroxyamphetamine and later conjugated by sulfotransferase or glucoronyltransferase.
Yields N-acetylamphetamine in rabbit. Benzyl methyl ketoxime in rabbit & guinea pig. /From table/
Yields p-hydroxy-d-amphetamine in rat & dog. /From table/
Amphetamine is a noncatechol, sympathomimetic amine and has a greater CNS stimulant activity than epinephrine and other catecholamines. Lisdexamfetamine dimesylate is a prodrug and has little, if any, pharmacologic activity until converted to dextroamphetamine by first-pass intestinal and/or hepatic metabolism. Inactivation of sympathomimetic noncatecholamines largely depends on breakdown by monoamine oxidase and since substitution of an alkyl group for hydrogen on the a-carbon atom blocks enzymatic inactivation of the amino group, the duration of action of noncatecholamines (but not of catecholamines, which are inactivated largely by a different mechanism) is prolonged by a-substitution. The absence of a hydroxyl group on the aromatic ring of amphetamine reduces inactivation of the drug in the GI tract and the amphetamines are active following oral administration.
Yields N-methyl-d-amphetamine in rabbit. Alpha-methyl-beta-phenethylhydroxylamine in rabbit. /From table/
Yields d-norephedrine in man, in beef; phenylacetone in rabbit, man & dog. /From table/
Amphetamine is a known human metabolite of Metamphetamine.
Hepatic. Half Life: 10-28 hours (average is approximately 12 hours)

Associated Chemicals

Dextroamphetamine sulfate; 51-63-8
Dextroamphetamine phosphate; 7528-00-9
Dextroamphetamine hydrochloride; 1462-73-3
Dextroamphetamine saccharate; 350708-40-6
Dextroamphetamine saccharate; 300666-47-1

Wikipedia

Dextroamphetamine
Zalcitabine

FDA Medication Guides

Xelstrym
Dextroamphetamine
SYSTEM;TRANSDERMAL
NOVEN PHARMACEUTICALS INC
10/13/2023

Drug Warnings

/BOXED WARNING/ amphetamines have a high potential for abuse. Administration of amphetamines for prolonged periods of time may lead to drug dependence and must be avoided. Particular attention should be paid to the possibility of subjects obtaining amphetamines for non-therapeutic use or distribution to others, and the drugs should be prescribed or dispensed sparingly. Misuse of amphetamines may cause sudden death and serious cardiovascular adverse events.
Pregnancy Category C. Dextroamphetamine sulfate has been shown to have embryotoxic and teratogenic effects when administered to A/Jax mice and C57BL mice in doses approximately 41 times the maximum human dose. Embryotoxic effects were not seen in New Zealand white rabbits given the drug in doses 7 times the human dose nor in rats given 12.5 times the maximum human dose. While there are no adequate and well-controlled studies in pregnant women, there has been one report of severe congenital bony deformity, tracheoesophageal fistula, and anal atresia (VATER association) in a baby born to a woman who took dextroamphetamine sulfate with lovastatin during the first trimester of pregnancy. Dextroamphetamine sulfate should be used during pregnancy only if the potential benefit justifies the potential risk to the fetus.
Infants born to mothers dependent on amphetamines have an increased risk of premature delivery and low birth weight. Also, these infants may experience symptoms of withdrawal as demonstrated by dysphoria, including agitation, and significant lassitude.
Sudden death has been reported in association with CNS stimulant treatment at usual doses in children and adolescents with structural cardiac abnormalities or other serious heart problems. Although some serious heart problems alone carry an increased risk of sudden death, stimulant products generally should not be used in children or adolescents with known serious structural cardiac abnormalities, cardiomyopathy, serious heart rhythm abnormalities, or other serious cardiac problems that may place them at increased vulnerability to the sympathomimetic effects of a stimulant drug.
For more Drug Warnings (Complete) data for DEXTROAMPHETAMINE (16 total), please visit the HSDB record page.

Biological Half Life

11.75 hours. In a study of post-stroke patients the half life was 16.0 hours in females and 12.4 hours in males. Studies in healthy populations show a half life of 7.9 hours.
The half-life was 11.75 hours, /for the ingestion of 10 mg of dextroamphetamine sulfate in oral solution form by healthy volunteers..../
... The (+)-amphetamine isomer is more rapidly metabolized than the (-)-isomer, & under alkaline conditions, the (+)-isomer elimination half-life is significantly shorter (17.0 hr vs 12.7 hr). Under acidic urine conditions, renal excretion is the major route of elimination & thus the difference in isomer half-life is minimized.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

By resolving dl-amphetamine bitartrate, liberating and extracting the d-amphetamine component, and neutralizing the d-amphetamine with an equimolar portion of phosphoric acid; by using suitable solvents, the neutralization reaction may be conducted so as to cause precipitation of the crystalline salt as it is formed. /Dextroamphetamine phosphate/
This compound can be prepared by optical resolution of amphetamine or directly from (-)-norephedrine by conversion to the (+)-chloramine followed by catalytic hydrogenation.
Preparation by resolution of amphetamine: Temmler, United Kingdom patent 508757 (1939); Nabenhauer, USA patent 2276508 (1942 to SK&F).

General Manufacturing Information

Benzeneethanamine, .alpha.-methyl-, (.alpha.S)-: INACTIVE

Analytic Laboratory Methods

AOAC Method 960.55. Sympathomimetic drugs. Microchemical tests.

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Recommended storage temperature -20 °C
Preparations containing dextroamphetamine sulfate should be stored in tight, light-resistant containers at 15-30 °C. /Dextroamphetamine sulfate/

Interactions

Gastrointestinal acidifying agents (guanethidine, reserpine, glutamic acid HCl, ascorbic acid, fruit juices, etc.) lower absorption of amphetamines. Urinary acidifying agents (ammonium chloride, sodium acid phosphate, etc.) increase the concentration of the ionized species of the amphetamine molecule, thereby increasing urinary excretion. Both groups of agents lower blood levels and efficacy of amphetamines.
Gastrointestinal alkalinizing agents (sodium bicarbonate, etc.) increase absorption of amphetamines. Urinary alkalinizing agents (acetazolamide, some thiazides) increase the concentration of the non-ionized species of the amphetamine molecule, thereby decreasing urinary excretion. Both groups of agents increase blood levels and therefore potentiate the actions of amphetamines.
Amphetamines may enhance the activity of tricyclic or sympathomimetic agents; d-amphetamine with desipramine or protriptyline and possibly other tricyclics cause striking and sustained increases in the concentration of d-amphetamine in the brain; cardiovascular effects can be potentiated.
The stimulatory effects of amphetamines may be inhibited by lithium carbonate.
For more Interactions (Complete) data for DEXTROAMPHETAMINE (21 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-07-22

Differentiating effort-related aspects of motivation from reinforcement learning: commentary on Soder et al. "Dose-response effects of d-amphetamine on effort-based decision-making and reinforcement learning"

John D Salamone
PMID: 33623107   DOI: 10.1038/s41386-020-00930-2

Abstract




[Pharmacological properties and clinical effects of the ADHD drug, Lisdexamfetamine (Vyvanse

Chika Sakai
PMID: 33132261   DOI: 10.1254/fpj.20033

Abstract

Lisdexamfetamine dimesylate (hereinafter referred to as "lisdexamfetamine"; brand name, Vyvanse
), was developed for the treatment of attention-deficit/hyperactivity disorder (ADHD). This drug, which is classified as a central nervous system (CNS) stimulant for once-daily oral administration, received marketing approval in March 2019 and was launched in December 2019 in Japan. Lisdexamfetamine is a prodrug that is hydrolyzed to its active form d-amphetamine in the blood following oral administration. Pharmacologically, d-amphetamine competitively inhibits the dopamine transporter (DAT) and the noradrenaline transporter (NAT) to increase dopamine (DA) and noradrenaline (NA) concentrations in the synaptic cleft. In addition to inhibiting the reuptake of DA and NA, d-amphetamine has also an effect in promoting the release of these neurotransmitters by being taken up into neuronal cells and then acting on the vesicular monoamine transporter. The mechanisms of action by which d-amphetamine exerts a therapeutic effect on ADHD may be based on the above-described effects. Clinical studies conducted in Japan and overseas have demonstrated the efficacy of lisdexamfetamine over placebo in the treatment of pediatric ADHD patients. The most of the adverse events with a higher incidence than in the placebo were mild, and long-term administration of the drug was not associated with an increase in the incidence of adverse events or the rate of treatment discontinuation. Lisdexamfetamine, which is designated as raw material for stimulants and therefore requires strict distribution control in Japan, is expected to be effective in the treatment of ADHD patients with inadequate responses to existing therapeutic agents.


[Risk of psychosis with treatment for ADHD]

J J S Kooij
PMID: 32940981   DOI:

Abstract

The study by Moran et al. on the risk of psychosis among adolescents in the US who are treated with a stimulant for ADHD is important. This is because ADHD is a common disorder (3-5%), because psychosis often emerges in adolescence, because ADHD and psychosis share increased comorbidity and because ADHD is treated with stimulant medication that may increase the risk of psychosis. This means there is a multifactorial relationship between ADHD and psychosis.The outcome of the study is that stimulants increase the risk of psychosis to a limited extent, i.e. 0.10% for methylphenidate and 0.21% for dexamphetamine. It is recommended to opt for methylphenidate in adolescents with ADHD. This is confirmed by a Swedish registry study that controlled for a history of psychosis and showed that methylphenidate did not increase the incidence of psychosis after one year, regardless of a history of psychosis.


Baseline-dependency: How genotype and signaled delays influence amphetamine's effects on delay discounting

Derek A Pope, Blake Hutsell, M Christopher Newland
PMID: 33144205   DOI: 10.1016/j.pbb.2020.173070

Abstract

Delay discounting, in which an animal chooses between a small, immediate or large, delayed reinforcer, is an experimental model of impulsivity. In previous studies, d-amphetamine has both increased and decreased preference for larger-delayed reinforcers depending on experimental conditions.
Identify genotype X environment interactions responsible for these disparate findings in a single study and assess the hypothesis that baseline-dependence unifies d-amphetamine's effects.
Delay discounting by BALB/c and C57Bl/6 mice was evaluated using a choice procedure in which six delays to a larger reinforcer were presented in a single session. Components were presented both with and without stimuli that uniquely signaled reinforcer delays. d-Amphetamine's (0.1-1.7 mg/kg) effects on delay and magnitude sensitivity were assessed when specific stimuli did or did not uniquely signal the delay to a larger reinforcer. d-Amphetamine's effects were determined using a model-comparison approach.
During baseline, magnitude and delay sensitivity were identical across signal conditions for BALB/c mice and generally greater than the C57Bl/6 mice. For C57Bl/6 mice, magnitude and delay sensitivity were higher during the signaled than the unsignaled component. Amphetamine decreased delay sensitivity during both components for BALB/c mice, but this effect was attenuated by delay-specific stimuli. For C57Bl/6 mice, amphetamine decreased their high magnitude and delay sensitivity when delays were signaled and, conversely, increased the low magnitude and delay sensitivity when delays were unsignaled.
BALB/c mice showed high delay and magnitude sensitivity regardless of signal conditions. C57Bl/6's magnitude and delay sensitivity depended on signaling. d-Amphetamine usually decreased high baseline delay- and magnitude sensitivity and increased low sensitivities, a baseline-dependence that occurred regardless of whether delay sensitivity was driven by biological (genotype) or environmental (signaling) variables. The C57Bl/6 mouse may be a good model of environmentally-induced impulsivity while BALB/c mice could model impulsivity with a strong genetic contribution.


D-amphetamine maintenance treatment goes a long way: lasting therapeutic effects on cocaine behavioral effects and cocaine potency at the dopamine transporter

Emily M Black, Rodrigo A España
PMID: 32859997   DOI: 10.1038/s41386-020-00825-2

Abstract




Professionals' attitudes towards the use of cognitive enhancers in academic settings

Sanyogita Sanya Ram, Bruce Russell, Carl Kirkpatrick, Kay Stewart, Shane Scahill, Marcus Henning, Louise Curley, Safeera Hussainy
PMID: 33216781   DOI: 10.1371/journal.pone.0241968

Abstract

The non-medical use of prescription stimulants such as methylphenidate, dexamphetamine and modafinil is increasing in popularity within tertiary academic settings. There is a paucity of information on awareness, attitudes, and acceptability by professionals of use in this context. This study aimed to investigate professionals' knowledge of and attitudes towards the use of cognitive enhancers (CEs) in academic settings, and their willingness to use a hypothetical CE.
A mail survey was sent to doctors, pharmacists, nurses, accountants and lawyers in New Zealand. These disciplines were chosen as they require professional registration to practice. The questionnaire comprised four sections: (1) demographics, (2) knowledge of CEs, (3) attitudes towards the use of CEs, and (4) willingness to use hypothetical CEs.
The response rate was 34.5% (414/1200). Overall, participants strongly disagreed that it was fair to allow university students to use CEs for cognitive enhancement (Mdn = 1, IQR: 1,3), or that it is ethical for students without a prescription to use cognitive enhancers for any reason (Mdn = 1, IQR: 1,2). Professions differed in their attitudes towards whether it is ethical for students without a prescription to use CEs for any reason (p = 0.001, H 31.527).
Divergent views and lack of clear consensus within professions and between professionals on the use of CEs have the potential to influence both professionals and students as future professionals. These divergent views may stem from differences in the core values of self-identity as well as extrinsic factors of acceptability within the profession in balancing the elements of opportunity, fairness and authenticity in cognitive enhancement. Further research is required to inform the development of policy and guidelines that are congruent with all professions.


The cognitive and behavioral effects of D-amphetamine and nicotine sensitization in adult zebrafish

Madeleine Cleal, Barbara D Fontana, Matthew O Parker
PMID: 33963883   DOI: 10.1007/s00213-021-05844-5

Abstract

Zebrafish are growing in use as a model for understanding drug dependence and addiction. Sensitization paradigms have been a useful tool in identifying mechanisms involved in drug-induced behavioral and neurological changes, but in zebrafish have tended to focus on locomotor, rather than cognitive, endpoints.
Here, we used a novel method, the FMP Y-maze, which measures continuous performance through a series of repeated binary choices (L vs R), to establish a model for assessing parameters associated with psychostimulant-induced behavioral and cognitive sensitization in adult zebrafish.
Repeat, intermittent exposure to d-amphetamine (AMPH) for 14 days increased alternations (LRLR) in the maze, suggesting improved working memory, which was enhanced further following drug challenge after a short withdrawal period, suggesting behavioral sensitization. However, this cognitive enhancement coincided with a reduction in the use of other exploration strategies, hypolocomotion, and inhibition of cognitive flexibility. Like AMPH, exposure to nicotine (NIC) increased alternations following drug challenge after chronic treatment. Repeat NIC exposure appeared to induce both cognitive and psychomotor sensitization, as evidenced by increased working memory performance (alternations) and locomotor activity, without negatively impacting other search strategies or cognitive flexibility.
Chronic treatment with AMPH or NIC boosts cognitive performance in adult zebrafish. Cognitive sensitization occurred with both drugs, resulting in enhanced working memory; however, repeat AMPH exposure, following a withdrawal period, resulted in inhibited cognitive flexibility, an effect not evident with repeat NIC exposure. Cognitive and behavioral sensitization paradigms in zebrafish could serve as a useful tool for assessing cognitive states which result in cognitive enhancing or impairing effects of drugs.


Explore Compound Types